molecular formula C10H6Cl2N2 B13108583 2,5-Dichloro-4-phenylpyrimidine

2,5-Dichloro-4-phenylpyrimidine

Cat. No.: B13108583
M. Wt: 225.07 g/mol
InChI Key: IFKZCTXAQDMSDQ-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-phenylpyrimidine is an aromatic heterocyclic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4-phenylpyrimidine typically involves the chlorination of a pyrimidine precursor. One common method starts with 2,4-dichloropyrimidine, which undergoes a substitution reaction with phenyl groups under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) to facilitate the substitution .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-4-phenylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the substituents introduced. For example, substitution with an amine group can yield 2-amino-5-chloro-4-phenylpyrimidine .

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-phenylpyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The compound may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H6Cl2N2

Molecular Weight

225.07 g/mol

IUPAC Name

2,5-dichloro-4-phenylpyrimidine

InChI

InChI=1S/C10H6Cl2N2/c11-8-6-13-10(12)14-9(8)7-4-2-1-3-5-7/h1-6H

InChI Key

IFKZCTXAQDMSDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2Cl)Cl

Origin of Product

United States

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